

Assessing the Therapeutic Potential of TMX-4116: A Comparative Guide

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Compound of Interest

Compound Name: TMX-4116
Cat. No.: B10830143

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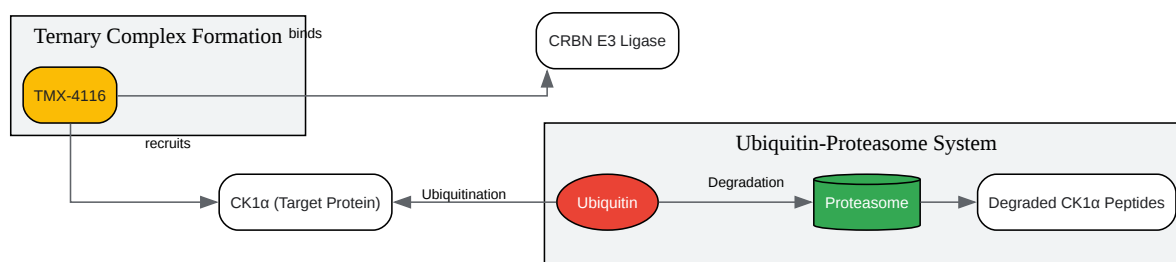
This guide provides an objective comparison of the preclinical molecular glue degrader **TMX-4116** with other relevant alternatives, supported by available experimental data. **TMX-4116** is a highly selective degrader of Casein Kinase 1 α (CK1 α), a protein implicated in various malignancies.[1][2][3] Its development from the less selective compound FPFT-2216 marks a significant step forward in achieving targeted protein degradation.[1][4] This document summarizes its mechanism of action, presents comparative data, details experimental protocols, and visualizes key pathways and workflows.

Mechanism of Action: A Selective Molecular Glue

TMX-4116 functions as a molecular glue, a small molecule that induces proximity between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2][5] Specifically, **TMX-4116** facilitates the interaction between the Cereblon (CRBN) E3 ubiquitin ligase and CK1 α . [1][2] This induced proximity results in the selective degradation of CK1 α .

A key advantage of **TMX-4116** is its high selectivity for CK1 α . Its predecessor, FPFT-2216, also degrades CK1 α but suffers from off-target effects, degrading other proteins such as IKZF1,

IKZF3, and PDE6D.[1][2][4] The structural modification in **TMX-4116**, specifically the absence of a cyclic amide group present in FPFT-2216, is responsible for this enhanced selectivity.[1]



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Caption: Mechanism of action of **TMX-4116** as a selective CK1α molecular glue degrader.

Comparative Data

The following tables summarize the available quantitative data for **TMX-4116** and its comparator, FPFT-2216, highlighting the superior selectivity of **TMX-4116**.

Table 1: Degradation Selectivity of **TMX-4116** vs. FPFT-2216

Compound	Target Protein	Other Affected Proteins	Reference
TMX-4116	CK1α	None reported (IKZF1, IKZF3, PDE6D unaffected)	[1][2][4]
FPFT-2216	CK1α	IKZF1, IKZF3, PDE6D	[1][2][4]

Table 2: In Vitro Degradation Activity of **TMX-4116**

Cell Line	Cancer Type	DC ₅₀ (nM)	Reference
MOLT4	Acute Lymphoblastic Leukemia	< 200	[1][3]
Jurkat	Human T Lymphoblast	< 200	[1][3]
MM.1S	Multiple Myeloma	< 200	[1][3]

Table 3: Preclinical Status of **TMX-4116** and Other CK1 α Degraders

Compound	Developer	Highest R&D Stage	Indication
TMX-4116	Dana-Farber/Stanford	Preclinical	Multiple Myeloma
SJ3149	St. Jude Children's Research Hospital	Preclinical	Cancer
CC-91633 (BMS-986397)	Bristol Myers Squibb	Phase I Clinical Trial	Relapsed/Refractory AML and Myelodysplastic Syndromes

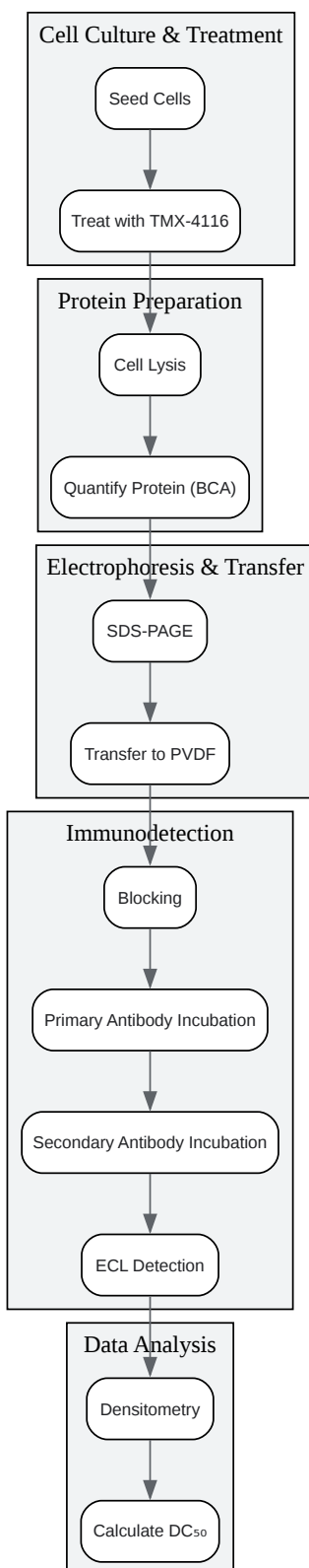
Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of **TMX-4116** are provided below.

1. Cellular Degradation Assays (Western Blot)

- Objective: To determine the degradation of target proteins (CK1 α , IKZF1, IKZF3, PDE6D) in cancer cell lines upon treatment with **TMX-4116** or FPFT-2216.
- Cell Lines: MOLT4, Jurkat, and MM.1S cells.
- Procedure:
 - Cells are seeded in appropriate culture dishes and allowed to adhere overnight.

- Cells are treated with varying concentrations of **TMX-4116** or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4 hours).
- Post-treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein concentration in the lysates is determined using a BCA assay.
- Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- The membrane is incubated overnight at 4°C with primary antibodies specific for CK1 α , IKZF1, IKZF3, PDE6D, and a loading control (e.g., β -actin or GAPDH).
- The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Band intensities are quantified using densitometry software, and the level of protein degradation is calculated relative to the vehicle-treated control. The DC₅₀ value (concentration at which 50% of the protein is degraded) is then determined.



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